Glycinamide,L-tyrosyl-L-prolyl-L-leucyl-

Vue d'ensemble

Description

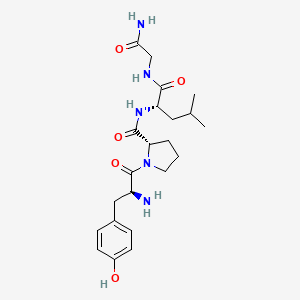

Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- is a peptide compound composed of glycinamide, tyrosine, proline, and leucine residues. This compound is known for its potential biological activity and is often studied for its role in various biochemical processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling Reaction: Each amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The final peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification of the peptide is achieved through high-performance liquid chromatography (HPLC).

Types of Reactions:

Oxidation: Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- can undergo oxidation reactions, particularly at the tyrosine residue, forming dityrosine or other oxidized products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Nucleophilic substitution reactions can occur at the amide bonds under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Strong nucleophiles like hydroxide ions (OH⁻) under basic conditions.

Major Products:

Oxidation: Dityrosine, oxidized peptide fragments.

Reduction: Reduced peptide with cleaved disulfide bonds.

Substitution: Modified peptide with substituted amide bonds.

Applications De Recherche Scientifique

Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- has various applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

Biology: Investigated for its role in cellular signaling pathways and protein interactions.

Medicine: Potential therapeutic applications due to its biological activity, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the development of peptide-based drugs and biochemical assays.

Mécanisme D'action

The mechanism of action of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. For example, it may influence the activity of kinases or phosphatases, thereby altering cellular processes like proliferation, differentiation, or apoptosis.

Comparaison Avec Des Composés Similaires

- Glycinamide, L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-

- Glycinamide, 5-oxo-L-prolyl-L-histidyl-D-tryptophyl-L-seryl-L-tyrosyl-D-tryptophyl-L-leucyl-L-arginyl-L-prolyl-

Comparison:

- Structure: While similar in peptide backbone, the presence of different amino acids (e.g., cysteine, histidine) can significantly alter the chemical properties and biological activity.

- Biological Activity: The unique sequence of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- may confer specific binding affinities and functional roles that distinguish it from other peptides.

- Applications: Each peptide may have distinct applications based on its structure and activity, making Glycinamide, L-tyrosyl-L-prolyl-L-leucyl- unique in its potential uses in research and industry.

Activité Biologique

Glycinamide, specifically the compound L-tyrosyl-L-prolyl-L-leucyl-glycinamide, is a tripeptide that has garnered attention for its biological activity, particularly in the context of neurohormonal modulation and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.

Overview of Biological Activity

L-tyrosyl-L-prolyl-L-leucyl-glycinamide has been identified as a significant modulator of various physiological processes. It is primarily known for its interaction with the central nervous system (CNS) and its potential effects on neurotransmitter systems.

- Dopaminergic Modulation : Research indicates that analogues of this compound can influence dopamine receptor density in the CNS. For instance, studies on L-Prolyl-L-Leucyl-Glycinamide (PLG) revealed that it has a modulatory effect on striatal dopamine receptors, which are implicated in hypertension and other neurological conditions .

- Antihypertensive Effects : In spontaneously hypertensive rats (SHR), certain analogues demonstrated an ability to down-regulate overactive dopamine receptors, suggesting a potential therapeutic role in managing hypertension .

- Hormonal Activity : The compound exhibits similarities to luteinizing hormone-releasing hormone (LRH), which plays a crucial role in reproductive hormone regulation. Synthetic decapeptides containing this tripeptide have shown to stimulate LH release significantly, indicating its potential in reproductive health applications .

The biological activity of Glycinamide, L-tyrosyl-L-prolyl-L-leucyl-, can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with specific receptors in the hypothalamus and other brain regions, influencing hormonal release and neurotransmitter activity.

- Peptide Hormone Mimicry : As a structural analogue of natural peptide hormones, it can mimic or modulate their activity, affecting various physiological processes such as stress response and reproductive functions.

Table 1: Summary of Key Studies on Glycinamide, L-tyrosyl-L-prolyl-L-leucyl-

Detailed Findings

- Study on SHR Rats : A study conducted on SHR demonstrated that administering PLG analogues resulted in decreased blood pressure and modulation of dopamine receptor activity. This suggests that such peptides could be developed into antihypertensive therapies .

- Hormonal Activity : In another study focusing on synthetic decapeptides containing Glycinamide, it was observed that these compounds could effectively stimulate LH release at doses as low as 25 ng, indicating their potency as hormonal regulators .

- Inhibition of Melanocyte-Stimulating Hormones : Research indicated that prolyl-leucyl-glycinamide acts as an inhibitor for the release of melanocyte-stimulating hormones, which could have implications for skin-related therapies .

Propriétés

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O5/c1-13(2)10-17(20(30)25-12-19(24)29)26-21(31)18-4-3-9-27(18)22(32)16(23)11-14-5-7-15(28)8-6-14/h5-8,13,16-18,28H,3-4,9-12,23H2,1-2H3,(H2,24,29)(H,25,30)(H,26,31)/t16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEARKJXFXOBPLB-BZSNNMDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.